Cas no 918864-99-0 (2-(2-methylpropyl)phenylmethanamine)

2-(2-methylpropyl)phenylmethanamine Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine, 2-(2-methylpropyl)-
- [2-(2-methylpropyl)phenyl]methanamine
- 2-(2-methylpropyl)phenylmethanamine
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- Inchi: 1S/C11H17N/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,9H,7-8,12H2,1-2H3
- InChI Key: XGOPTCBJWXMHRV-UHFFFAOYSA-N
- SMILES: C1(CN)=CC=CC=C1CC(C)C
2-(2-methylpropyl)phenylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-175009-10.0g |
[2-(2-methylpropyl)phenyl]methanamine |
918864-99-0 | 93% | 10g |
$4545.0 | 2023-06-03 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00975809-1g |
[2-(2-Methylpropyl)phenyl]methanamine |
918864-99-0 | 95% | 1g |
¥7573.0 | 2024-04-17 | |
Enamine | EN300-175009-1.0g |
[2-(2-methylpropyl)phenyl]methanamine |
918864-99-0 | 93% | 1g |
$1057.0 | 2023-06-03 | |
Enamine | EN300-175009-1g |
[2-(2-methylpropyl)phenyl]methanamine |
918864-99-0 | 93% | 1g |
$1057.0 | 2023-09-20 | |
1PlusChem | 1P01BDGL-500mg |
[2-(2-methylpropyl)phenyl]methanamine |
918864-99-0 | 93% | 500mg |
$951.00 | 2025-03-19 | |
A2B Chem LLC | AW09477-500mg |
[2-(2-methylpropyl)phenyl]methanamine |
918864-99-0 | 93% | 500mg |
$903.00 | 2024-07-18 | |
1PlusChem | 1P01BDGL-50mg |
[2-(2-methylpropyl)phenyl]methanamine |
918864-99-0 | 93% | 50mg |
$308.00 | 2025-03-19 | |
1PlusChem | 1P01BDGL-2.5g |
[2-(2-methylpropyl)phenyl]methanamine |
918864-99-0 | 93% | 2.5g |
$2337.00 | 2025-03-19 | |
A2B Chem LLC | AW09477-100mg |
[2-(2-methylpropyl)phenyl]methanamine |
918864-99-0 | 93% | 100mg |
$421.00 | 2024-07-18 | |
A2B Chem LLC | AW09477-5g |
[2-(2-methylpropyl)phenyl]methanamine |
918864-99-0 | 93% | 5g |
$3262.00 | 2024-07-18 |
2-(2-methylpropyl)phenylmethanamine Related Literature
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2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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4. Back matter
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5. Caper tea
Additional information on 2-(2-methylpropyl)phenylmethanamine
Professional Introduction to Compound with CAS No. 918864-99-0 and Product Name: 2-(2-methylpropyl)phenylmethanamine
2-(2-methylpropyl)phenylmethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 918864-99-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This introduction aims to provide a comprehensive overview of its chemical properties, potential applications, and recent advancements in its study, emphasizing its relevance in modern drug discovery and synthetic methodologies.
The molecular structure of 2-(2-methylpropyl)phenylmethanamine consists of a phenyl ring substituted with an N-methylpropyl group, which confers unique physicochemical properties that make it a valuable intermediate in organic synthesis. The presence of the secondary amine functionality (–NH₂) further enhances its reactivity, allowing for diverse chemical transformations that are pivotal in the development of novel bioactive molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of structural motifs derived from aromatic amines due to their demonstrated efficacy in modulating biological pathways. 2-(2-methylpropyl)phenylmethanamine has emerged as a key building block in the synthesis of pharmacophores targeting various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and inflammatory conditions. Its incorporation into drug candidates has been investigated for its potential to enhance binding affinity and metabolic stability.
One of the most compelling aspects of 2-(2-methylpropyl)phenylmethanamine is its role as a precursor in the development of enzyme inhibitors. The secondary amine moiety provides a suitable scaffold for hydrogen bonding interactions with active sites of enzymes, making it an attractive candidate for designing molecules that selectively inhibit pathogenic processes. Recent studies have highlighted its utility in generating inhibitors of enzymes involved in metabolic syndromes, where its structural features contribute to improved pharmacokinetic profiles.
The synthesis of 2-(2-methylpropyl)phenylmethanamine has been optimized through various methodologies, including reductive amination and nucleophilic substitution reactions. Advanced techniques such as flow chemistry have been employed to enhance yield and purity, aligning with the growing demand for sustainable and scalable synthetic routes. These advancements not only facilitate large-scale production but also minimize waste generation, aligning with green chemistry principles.
From a computational chemistry perspective, 2-(2-methylpropyl)phenylmethanamine has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, aiding in the rational design of derivatives with enhanced therapeutic potential. These computational approaches are increasingly integral to drug discovery pipelines, enabling researchers to predict binding affinities and optimize molecular properties before experimental validation.
The pharmacological evaluation of 2-(2-methylpropyl)phenylmethanamine and its derivatives has revealed promising activities in preclinical models. Notably, studies have demonstrated its ability to modulate neurotransmitter systems relevant to neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier has been particularly noteworthy, suggesting its potential as a lead molecule for therapies targeting central nervous system disorders. Further investigation into its pharmacodynamics and safety profile is warranted to explore its full therapeutic spectrum.
In conclusion, 2-(2-methylpropyl)phenylmethanamine (CAS No. 918864-99-0) represents a significant compound in pharmaceutical research due to its versatile structural features and functional properties. Its role as an intermediate in drug synthesis, coupled with recent advancements in synthetic methodologies and computational studies, underscores its importance in modern medicinal chemistry. As research continues to uncover new applications for this compound, it is poised to contribute further to the development of innovative therapeutic strategies across multiple disease areas.
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